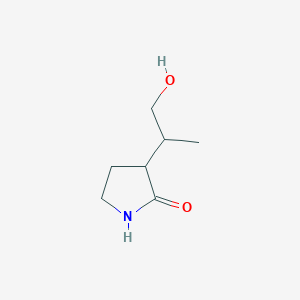

3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

Description

Significance of the Pyrrolidinone Scaffold in Organic Chemistry and Medicinal Chemistry

The pyrrolidinone ring, a five-membered γ-lactam, is a cornerstone in organic and medicinal chemistry. Its significance stems from a combination of unique structural and chemical properties. The non-planar, puckered conformation of the saturated ring allows for a three-dimensional exploration of chemical space, which is highly advantageous for designing molecules that can fit into the complex binding sites of biological targets like enzymes and receptors. researchgate.netnih.gov This sp³-hybridized structure provides a rigid scaffold that can be stereochemically controlled, enabling the precise spatial orientation of substituents to optimize interactions with enantioselective proteins. researchgate.netnih.gov

Furthermore, the lactam moiety within the pyrrolidinone structure contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), enhancing aqueous solubility and facilitating strong, specific interactions with biological macromolecules. pharmablock.compharmablock.com These favorable physicochemical properties have made the pyrrolidinone scaffold a frequent component in a wide range of biologically active compounds. researchgate.net Its derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netontosight.ai

The versatility of the pyrrolidinone core is evident in its presence in numerous commercially successful drugs, highlighting its status as a "privileged scaffold" in drug discovery. acs.org

Table 1: Examples of Marketed Drugs Featuring the Pyrrolidinone Scaffold

| Drug Name | Therapeutic Class | Role of Pyrrolidinone Core |

|---|---|---|

| Piracetam | Nootropic | Forms the central chemical structure. |

| Levetiracetam | Anticonvulsant | A key component of the pharmacophore. |

| Doxapram | Respiratory Stimulant | Integral to the molecular framework. |

| Povidone-iodine | Antiseptic | A polymer of N-vinylpyrrolidinone used as a solubilizing carrier for iodine. |

| Vinpocetine | Nootropic / Vasodilator | Contains a complex fused ring system derived from the pyrrolidinone structure. |

Contextualizing 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one within Hydroxylated Lactam Research

The compound this compound belongs to the class of hydroxylated lactams. The introduction of a hydroxyl (-OH) group onto a lactam scaffold, such as pyrrolidinone, can significantly influence its chemical and biological properties. Hydroxyl groups are potent hydrogen bond donors and acceptors, which can enhance a molecule's solubility in water and its ability to interact with biological targets. mdpi.comresearchgate.net In medicinal chemistry, the strategic placement of hydroxyl groups is a common tactic to improve a drug candidate's pharmacokinetic profile and binding affinity.

The structure of this compound features:

A central pyrrolidin-2-one ring , providing the core scaffold.

A substituent at the C3 position , which is a common site for modification in pyrrolidinone chemistry to explore structure-activity relationships. nih.gov

A 1-hydroxypropan-2-yl side chain , which introduces a hydroxyl group and an additional stereocenter, increasing molecular complexity and the potential for specific biological interactions.

Research into hydroxylated lactams is active, particularly in the context of β-lactam antibiotics, where hydroxyl groups can influence the molecule's reactivity and stability. researchgate.netnih.govnih.gov While specific research on this compound is not extensively documented in publicly available literature, its structure places it firmly within the ongoing investigation into functionalized γ-lactams as potential biologically active agents. rsc.org The synthesis of such substituted pyrrolidinones often involves multi-step processes starting from precursors like γ-butyrolactone or through the cyclization of appropriately substituted amino acids or amides. acs.orgrdd.edu.iq

Academic Research Trajectories for Substituted Pyrrolidinones

Academic and industrial research on substituted pyrrolidinones is dynamic and multifaceted, driven by their proven value in drug discovery and catalysis. researchgate.netdntb.gov.ua Current research trajectories focus on several key areas, demonstrating the scaffold's broad utility.

One major trajectory is the development of novel and efficient synthetic methodologies . Researchers are continuously exploring new ways to construct and functionalize the pyrrolidinone ring. This includes one-pot, multicomponent reactions to create densely functionalized pyrrolidinones from simple starting materials, metal-free cascade reactions, and stereoselective syntheses to control the compound's three-dimensional structure. acs.orgbeilstein-journals.orgmdpi.com Palladium-catalyzed reactions, for instance, have been developed to introduce aryl groups at the 3-position of the pyrrolidine (B122466) ring. nih.gov

A second, dominant trajectory is in drug discovery and medicinal chemistry . Scientists are designing and synthesizing libraries of novel pyrrolidinone derivatives to identify new therapeutic agents. frontiersin.org These efforts target a wide spectrum of diseases. For example, substituted pyrrolidinones have been investigated as inhibitors of the autotaxin enzyme, which is implicated in inflammation and cancer, and as quorum sensing inhibitors to combat bacterial infections without inducing resistance. nih.govnih.gov

A third area of research involves the use of pyrrolidinone derivatives in asymmetric organocatalysis . Chiral pyrrolidine-based structures, often derived from the amino acid proline, are used as catalysts to facilitate chemical reactions that produce specific stereoisomers of a desired product, a critical need in pharmaceutical synthesis. mdpi.com

Finally, extensive Structure-Activity Relationship (SAR) studies are ongoing. These studies systematically modify the substituents on the pyrrolidinone ring and evaluate how these changes impact biological activity. nih.gov This research is crucial for optimizing lead compounds into potent and selective drug candidates.

Table 2: Key Research Trajectories for Substituted Pyrrolidinones

| Research Area | Focus | Key Objectives | Representative Findings |

|---|---|---|---|

| Synthetic Methodology | Creation of novel chemical reactions to build and modify the pyrrolidinone ring. | Improve efficiency, reduce steps, control stereochemistry, increase molecular diversity. acs.orgmdpi.comrsc.org | Development of one-pot cascade reactions and palladium-catalyzed hydroarylation for C3 substitution. acs.orgnih.gov |

| Drug Discovery | Design and synthesis of pyrrolidinone derivatives as potential new medicines. | Identify compounds with activity against cancer, inflammation, infectious diseases, and CNS disorders. researchgate.netontosight.ainih.gov | Identification of potent pyrrolidinone-based inhibitors for enzymes like autotaxin. nih.gov |

| Organocatalysis | Use of chiral pyrrolidinone-based molecules as catalysts in asymmetric synthesis. | Achieve high enantioselectivity in chemical transformations. mdpi.com | Proline and hydroxyproline (B1673980) derivatives are effective catalysts for aldol (B89426) and Michael reactions. mdpi.com |

| SAR Studies | Systematic investigation of how chemical structure relates to biological function. | Optimize potency, selectivity, and pharmacokinetic properties of lead compounds. nih.govnih.gov | Elucidation of how different substituents on the pyrrolidinone ring influence quorum sensing inhibition. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

3-(1-hydroxypropan-2-yl)pyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-5(4-9)6-2-3-8-7(6)10/h5-6,9H,2-4H2,1H3,(H,8,10) |

InChI Key |

DWEMNBLGFDOOMP-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C1CCNC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 1 Hydroxypropan 2 Yl Pyrrolidin 2 One

Retrosynthetic Analysis and Key Disconnection Strategies for the Pyrrolidinone Core

Retrosynthetic analysis is a technique used to plan a synthesis by mentally breaking down the target molecule into simpler, commercially available starting materials. numberanalytics.comjocpr.com For the pyrrolidinone core, a primary disconnection strategy involves breaking the amide bond (C-N bond), which corresponds to the reverse of a lactam formation reaction. This leads to a linear amino acid precursor. Another common disconnection is at the C-C bond adjacent to the carbonyl group, which points to synthetic routes involving the cyclization of precursors like γ-nitro esters or the reaction of enolates with electrophiles. wordpress.com

Key disconnection approaches for the pyrrolidinone ring are summarized below:

C-N Bond Disconnection: This is the most intuitive approach, reversing the final lactamization step. The precursor is a γ-amino acid, which can be formed through various methods, including Gabriel synthesis or reductive amination of a γ-keto acid.

Cα-Cβ Bond Disconnection: This strategy involves forming the bond between the second and third carbons of the ring. This can correspond to reactions like a Michael addition of a glycine (B1666218) enolate equivalent to an α,β-unsaturated ester.

N-C5 Bond Disconnection: This approach suggests a cyclization involving the nitrogen atom and the fifth carbon. This can be achieved through intramolecular reductive amination of a γ-keto amide.

These strategies provide a logical framework for designing a variety of synthetic routes to the pyrrolidinone scaffold. scitepress.org

Stereoselective Synthesis of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

Achieving the correct stereochemistry is paramount in the synthesis of complex molecules. For this compound, which contains multiple stereocenters, stereoselective methods are essential to produce a single, desired isomer.

Chiral Auxiliary Approaches in Pyrrolidinone Synthesis

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org A common strategy involves attaching a chiral auxiliary to a precursor, performing a diastereoselective reaction to form the pyrrolidinone ring or introduce a substituent, and then cleaving the auxiliary. wikipedia.org For instance, Evans oxazolidinone auxiliaries or pseudoephedrine can be used to control the stereochemistry of alkylation reactions that form key C-C bonds in the pyrrolidinone precursor. wikipedia.org

Asymmetric Catalysis for the Construction of the Hydroxylated Pyrrolidinone Core

Asymmetric catalysis is a powerful tool for creating chiral molecules, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product. nih.gov Organocatalysis, in particular, has emerged as a key method for the asymmetric synthesis of substituted pyrrolidines. nih.govmdpi.com For instance, proline and its derivatives can catalyze asymmetric aldol (B89426) or Michael reactions to build the hydroxylated side chain with high enantioselectivity. nih.gov Metal-based catalysts, such as those containing rhodium or palladium, are also employed in asymmetric hydrogenations or C-H insertion reactions to construct the chiral pyrrolidinone core. nih.gov

Nitrogen-centered radical cyclizations onto silyl (B83357) enol ethers have also been developed to construct protected hydroxylated pyrrolidines. ubc.carsc.org The diastereoselectivity of these cyclizations can be influenced by a combination of steric effects and the geometry of the olefin. ubc.ca

Diastereoselective Routes to this compound

Diastereoselective synthesis relies on the influence of existing stereocenters in a molecule to control the formation of new ones. One powerful method for creating densely substituted pyrrolidines is the 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles. acs.orgua.es This reaction can generate up to four stereogenic centers in a single step with high diastereoselectivity. acs.orgchemistryviews.org By using a chiral N-tert-butanesulfinylazadiene as the dipolarophile, a high degree of stereocontrol can be achieved, leading to the formation of specific diastereomers of the pyrrolidinone product. acs.orgua.es

Another approach involves the diastereoselective homo [3+2] dipolar cycloaddition of nitrones with cyclopropanes, which provides a general and effective route to functionalized pyrrolidines. nih.gov

Total Synthesis Strategies for Enantiopure this compound

The total synthesis of an enantiopure compound involves a multi-step sequence that builds the target molecule from simple, often achiral, starting materials while controlling the stereochemistry at each chiral center. A convergent approach is often favored, where different fragments of the molecule are synthesized separately and then joined together. researchgate.net

A hypothetical total synthesis of enantiopure this compound could start from a chiral pool material like an amino acid or a carbohydrate. For example, starting from a protected glutamic acid derivative would provide the pyrrolidinone core with a defined stereocenter at C5. The side chain could then be introduced via a stereocontrolled Claisen condensation followed by reduction. Alternatively, an asymmetric Michael addition of a chiral enolate to a nitroalkene, followed by reduction of the nitro group and subsequent lactamization, could construct the ring and establish the stereochemistry simultaneously.

Green Chemistry Approaches in this compound Synthesis

Green chemistry focuses on designing chemical processes that are environmentally benign. d-nb.info In the context of pyrrolidinone synthesis, this includes the use of non-toxic solvents like water or ethanol, catalyst-free reactions, and one-pot multi-component reactions (MCRs) that increase efficiency by combining several steps without isolating intermediates. nih.govrsc.org

An example is the three-component domino reaction for the synthesis of pyrrolidine-fused spirooxindoles, which proceeds under catalyst-free conditions at room temperature in an ethanol-water mixture. rsc.org This method offers high yields and avoids the need for toxic solvents and chromatographic purification. rsc.org Similarly, MCRs involving aromatic aldehydes, amines, and dialkyl acetylenedicarboxylates or sodium diethyl oxalacetate (B90230) provide eco-friendly routes to polysubstituted 3-hydroxy-3-pyrroline-2-ones, which are related structures. nih.govbeilstein-journals.org The use of ultrasound has also been explored to facilitate the synthesis of pyrrolidine-containing compounds, often leading to shorter reaction times and higher yields. researchgate.net

Table of Research Findings on Pyrrolidinone Synthesis

| Synthetic Approach | Key Features | Catalyst/Auxiliary | Stereoselectivity | Yield | Reference |

| 1,3-Dipolar Cycloaddition | Forms densely substituted pyrrolidines | Ag2CO3 | High to excellent diastereoselectivity | Moderate to good | acs.org, ua.es |

| Domino Reaction | Green, one-pot, three-component synthesis | Catalyst-free | Not specified | High | rsc.org |

| Nitrogen-Radical Cyclization | Forms hydroxylated pyrrolidines | None | Dependent on substrate geometry | Not specified | ubc.ca, rsc.org |

| Multi-component Reaction | Eco-friendly synthesis of 3-hydroxy-3-pyrroline-2-ones | Citric acid | Not specified | Not specified | nih.gov |

Information regarding the synthesis of this compound is not available in the public domain.

Following a thorough review of scientific databases and literature, no specific methodologies have been found for the synthesis, yield optimization, or scalability of the chemical compound this compound.

While general synthetic routes for various pyrrolidinone derivatives are documented, specific research detailing the production of this compound, including reaction conditions, catalysts, solvents, yields, and considerations for large-scale production, is not present in the available search results. Consequently, the creation of a detailed and scientifically accurate article on this specific topic, as per the requested outline, is not possible at this time.

Chemical Reactivity and Transformation Mechanisms of 3 1 Hydroxypropan 2 Yl Pyrrolidin 2 One

Reactions Involving the Pyrrolidinone Lactam Ring

The pyrrolidinone ring, a five-membered cyclic amide, is a stable moiety but can undergo a variety of transformations under specific conditions, including hydrolysis, reduction, and N-alkylation.

Hydrolysis: The amide bond within the lactam ring of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one can be cleaved through hydrolysis, typically under acidic or basic conditions, to yield the corresponding γ-amino acid. In an aqueous strong acid or base solution, 2-pyrrolidone, the parent compound, is hydrolyzed to form 4-aminobutyric acid chemicalbook.com. This reaction proceeds via nucleophilic acyl substitution, where a water molecule or hydroxide ion attacks the carbonyl carbon of the lactam, leading to the opening of the ring. The stability of the lactam ring means that forcing conditions, such as elevated temperatures, are often required to achieve significant conversion.

Reduction: The carbonyl group of the lactam can be reduced to a methylene group, converting the pyrrolidin-2-one to the corresponding pyrrolidine (B122466). This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For instance, the carbonyl group of 2-pyrrolidone can be hydrogenated to yield pyrrolidine in the presence of a cobalt catalyst at high temperatures chemicalbook.com. More selective reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) have been shown to be effective for the reduction of N-alkyl lactams to their corresponding cyclic amines, offering high chemoselectivity in the presence of other functional groups like esters organic-chemistry.org. This suggests that the hydroxyl group on the side chain of this compound could potentially remain intact during such a reduction. Iridium-catalyzed reductive generation of azomethine ylides from lactams has also been developed for the synthesis of functionalized pyrrolidines nih.govunife.itacs.org.

N-Alkylation and N-Arylation: The nitrogen atom of the lactam is nucleophilic and can participate in substitution reactions. In the presence of a base, the N-H proton can be abstracted, and the resulting anion can react with various electrophiles. For example, 2-pyrrolidone can react with alkyl halides or dialkyl sulfates in the presence of a base to produce N-alkyl pyrrolidones chemicalbook.com. This allows for the introduction of a wide range of substituents at the nitrogen atom, modifying the compound's properties. Palladium-catalyzed hydroarylation processes have also been developed to synthesize 3-aryl pyrrolidines from N-alkyl pyrrolines, highlighting the versatility of reactions involving the nitrogen of the pyrrolidine ring system chemrxiv.org. Furthermore, N-aryl-substituted pyrrolidines can be synthesized via reductive amination of diketones with anilines nih.gov.

Ring-Opening Reactions: Beyond simple hydrolysis, the pyrrolidinone ring can undergo other ring-opening reactions. For instance, acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides in the presence of other nucleophiles has been reported to lead to the formation of new heterocyclic systems researchgate.net. While not directly involving the parent lactam, these studies indicate that under specific conditions, the pyrrolidinone ring can act as a precursor to more complex molecular architectures.

Table 1: Summary of Reactions Involving the Pyrrolidinone Lactam Ring

| Reaction Type | Reagents and Conditions | Product |

|---|---|---|

| Hydrolysis | Strong acid or base, water, heat | γ-amino acid derivative |

| Reduction | LiAlH₄ or 9-BBN, THF | Pyrrolidine derivative |

| N-Alkylation | Base (e.g., NaH), alkyl halide | N-alkylated pyrrolidin-2-one |

| N-Arylation | Palladium catalyst, aryl halide | N-arylated pyrrolidin-2-one |

Stereospecific Transformations of the Hydroxyl Group in this compound

The secondary hydroxyl group on the propan-2-yl side chain of this compound is a key site for stereospecific transformations. The existing stereocenter at the 2-position of the pyrrolidinone ring can influence the stereochemical outcome of reactions at the hydroxyl group, and chiral reagents can be employed to achieve high levels of stereocontrol.

Stereoselective synthesis of pyrrolidine derivatives often involves controlling the stereochemistry at multiple centers. While specific studies on the stereospecific transformations of the hydroxyl group in this compound are not abundant in the readily available literature, general principles of asymmetric synthesis can be applied. For instance, the diastereoselective synthesis of densely substituted pyrrolidines can be achieved through 1,3-dipolar cycloadditions with azomethine ylides, where the stereochemistry of the final product is influenced by the chiral auxiliary used.

In the context of the hydroxyl group, stereospecific reactions such as Mitsunobu inversions or Sharpless asymmetric epoxidations (if the side chain were unsaturated) are powerful tools for controlling stereochemistry. In a Mitsunobu reaction, the hydroxyl group can be converted to an ester with inversion of configuration. This would allow for the synthesis of the diastereomer of an ester derivative of this compound.

Furthermore, enzymatic resolutions can be employed to selectively acylate one enantiomer of a racemic alcohol, leaving the other enantiomer unreacted. While the target molecule itself is chiral, if a mixture of diastereomers were present, enzymatic methods could potentially be used to separate them or to selectively transform one diastereomer.

Reaction Kinetics and Mechanistic Pathways for this compound Derivatives

Understanding the reaction kinetics and mechanistic pathways of reactions involving this compound and its derivatives is crucial for optimizing reaction conditions and predicting product outcomes. While specific kinetic data for this particular compound is scarce, studies on related pyrrolidinone derivatives provide valuable insights.

Kinetic studies on the reactions of various N-alkyl-2-pyrrolidones with ozone have shown that the reaction rate is influenced by the steric bulk of the N-alkyl group. The reaction is proposed to proceed through the interaction of ozone with the nitrogen atom of the pyrrolidinone ring. The second-order rate constants were found to be dependent on the structure of the N-alkyl substituent.

Mechanistic studies on the synthesis of pyrrolidines often involve the formation of key intermediates. For example, the copper-catalyzed intramolecular C-H amination for the synthesis of pyrrolidines has been studied mechanistically, with the isolation and characterization of a fluorinated copper(II) complex pertinent to the mechanistic pathway.

The formation of pyrrolidines from the 1,3-anionic cycloaddition of Schiff bases to chalcones has been studied kinetically, with the reaction being considered as a pseudo-first-order consecutive reaction involving the formation of an intermediate that undergoes intramolecular cyclization. The rate constants were found to depend on various factors, including the substituents on the aromatic rings of the reactants.

Functional Group Interconversions on the Propan-2-yl Side Chain

The 1-hydroxypropan-2-yl side chain offers a versatile platform for a range of functional group interconversions, allowing for the synthesis of a diverse library of derivatives.

Oxidation of the Hydroxyl Group: The secondary hydroxyl group can be oxidized to a ketone, yielding 3-(1-oxopropan-2-yl)pyrrolidin-2-one. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) to harsher conditions involving chromium-based reagents. The choice of oxidant would depend on the desired selectivity and the presence of other sensitive functional groups in the molecule.

Etherification: The hydroxyl group can be converted into an ether through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This reaction allows for the introduction of a wide array of alkyl or aryl groups at the oxygen atom.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method acs.org. This is a reversible process, and the equilibrium can be driven towards the product by removing water or using an excess of one of the reactants acs.org. Alternatively, reaction with a more reactive acylating agent like an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) provides a more direct and often irreversible route to the ester.

Table 2: Potential Functional Group Interconversions on the Propan-2-yl Side Chain

| Transformation | Reagents and Conditions | Product Functional Group |

|---|---|---|

| Oxidation | PCC, DMP, or Swern oxidation | Ketone |

| Etherification | 1. NaH; 2. Alkyl halide | Ether |

| Esterification | Carboxylic acid, acid catalyst OR Acid chloride/anhydride, base | Ester |

Advanced Spectroscopic and Spectrometric Characterization Beyond Basic Identification

Elucidating Conformational Preferences of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one via Multi-Dimensional NMR Spectroscopy

The conformational flexibility of the five-membered pyrrolidinone ring and the rotatable bonds of the hydroxypropyl side chain in this compound give rise to a complex conformational equilibrium. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides critical insights into the spatial proximity of protons, allowing for the determination of the predominant solution-state conformations. columbia.eduresearchgate.netmdpi.com

The pyrrolidinone ring typically adopts non-planar conformations to minimize steric strain, most commonly an "envelope" or "twist" conformation. nih.gov In an envelope conformation, one atom (often C4, or Cγ) is pushed out of the plane formed by the other four atoms. nih.gov These conformations can interconvert, and the position of the substituent at C3 influences the energetic preference. The two primary puckering states are often referred to as Cγ-endo (where Cγ is on the same side of the ring as the carbonyl group) and Cγ-exo (where Cγ is on the opposite side). frontiersin.org

NOESY and ROESY experiments measure through-space correlations between protons that are close to each other (typically < 5 Å), regardless of their through-bond connectivity. columbia.edu By analyzing the cross-peaks in a 2D NOESY or ROESY spectrum, a set of distance restraints can be established. frontiersin.org For instance, a strong NOE correlation between a proton on the side chain and a proton on the pyrrolidinone ring would indicate a folded conformation where the side chain is positioned over the ring. Conversely, the absence of such a correlation would suggest a more extended conformation.

The relative orientation of the hydroxypropyl side chain is determined by key NOE/ROE correlations. The table below outlines hypothetical correlations that would be used to distinguish between possible conformers.

| Observed NOE/ROE Correlation | Protons Involved | Inferred Conformational Feature |

|---|---|---|

| Strong | H2' (side chain) ↔ H4β (ring) | Side chain folded over the face of the ring. |

| Weak/Absent | H2' (side chain) ↔ H4β (ring) | Extended side chain conformation, away from the ring. |

| Strong | H3 (ring) ↔ H1' (side chain) | Specific rotation around the C3-C2' bond is constrained. |

| Strong | H5α (ring) ↔ H3 (ring) | Indicates a specific ring pucker, likely Cγ-exo. |

By integrating these distance restraints with coupling constant analysis and computational modeling, a detailed 3D model of the dominant solution-state structure of this compound can be constructed.

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Structural Motif Analysis in this compound

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful, non-invasive tool for probing the functional groups and intermolecular interactions, such as hydrogen bonding, within this compound. thermofisher.comnih.gov These two methods are complementary; FT-IR measures the absorption of infrared light, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.com

The structure of this compound features several key functional groups capable of participating in hydrogen bonding: the secondary amide (N-H donor, C=O acceptor) and the hydroxyl group (O-H donor, O acceptor). The presence and nature (intramolecular vs. intermolecular) of hydrogen bonds significantly influence the vibrational frequencies of the involved groups. researchgate.netcore.ac.uk

O-H and N-H Stretching: In a non-hydrogen-bonded (gas phase or dilute non-polar solvent) environment, the O-H stretch would appear as a sharp band around 3600 cm⁻¹, and the N-H stretch as a sharp band around 3400-3450 cm⁻¹. In the presence of hydrogen bonding, these bands broaden considerably and shift to lower wavenumbers (e.g., 3200-3500 cm⁻¹), with the magnitude of the shift correlating to the strength of the hydrogen bond. researchgate.netmdpi.com

C=O Stretching: The carbonyl (amide I) stretching vibration is particularly sensitive to its environment. An unassociated C=O group typically absorbs around 1680-1700 cm⁻¹. When the carbonyl oxygen acts as a hydrogen bond acceptor, its bond is weakened, resulting in a red shift (decrease in frequency) to ~1650 cm⁻¹. berkeley.edu

The following table summarizes the expected key vibrational bands and their interpretation.

| Vibrational Mode | Typical Frequency (cm⁻¹) | Interpretation in this compound |

|---|---|---|

| O-H Stretch | ~3600 (free), 3200-3500 (H-bonded) | A broad band indicates strong intermolecular or intramolecular H-bonding involving the hydroxyl group. |

| N-H Stretch | ~3450 (free), 3200-3400 (H-bonded) | Broadening and shifting suggest the amide N-H is involved in H-bonding, likely forming dimers or polymers. |

| C-H Stretch (Aliphatic) | 2850-3000 | Confirms the presence of sp³ C-H bonds in the pyrrolidinone ring and side chain. |

| C=O Stretch (Amide I) | ~1680 (free), ~1650 (H-bonded) | A shift to a lower frequency is strong evidence that the carbonyl oxygen is acting as a hydrogen bond acceptor. |

| N-H Bend (Amide II) | 1510-1570 | Characteristic band for secondary amides, sensitive to conformation and H-bonding. |

By analyzing the spectra of the compound in various states (e.g., solid, liquid, and in different solvents), one can differentiate between intramolecular hydrogen bonds (which persist upon dilution in a non-polar solvent) and intermolecular hydrogen bonds (which are disrupted upon dilution).

High-Resolution Mass Spectrometry for Mechanistic Pathway Tracing of this compound Transformations

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for tracing the transformation and fragmentation pathways of molecules. By providing highly accurate mass measurements (typically to within 5 ppm), HRMS allows for the unambiguous determination of the elemental composition of a parent ion and its fragments. wvu.edu This capability is crucial for proposing and verifying fragmentation mechanisms and for identifying intermediates in chemical reactions. acs.orgresearchgate.net

When this compound is analyzed by techniques like Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is generated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. Studies on related α-pyrrolidinophenone structures reveal common fragmentation pathways, including cleavage of the pyrrolidine (B122466) ring and losses of side chains. wvu.eduresearchgate.net

Plausible fragmentation pathways for protonated this compound include:

Loss of Water: Dehydration involving the hydroxyl group.

Cleavage of the Side Chain: Fission of the C3-C2' bond, leading to the loss of the hydroxypropyl group.

Ring Opening: Cleavage of the amide bond followed by further fragmentation. A characteristic loss for pyrrolidine-containing compounds is the neutral loss of the pyrrolidine ring itself or fragments thereof. wvu.edu

A table of potential fragments and their calculated exact masses provides a roadmap for interpreting HRMS data.

| Proposed Fragment Ion | Neutral Loss | Elemental Formula of Ion | Calculated Exact Mass [M+H]⁺ |

|---|---|---|---|

| Parent Molecule | - | C₇H₁₄NO₂ | 144.1025 |

| Dehydrated Ion | H₂O | C₇H₁₂NO | 126.0919 |

| Loss of Hydroxypropyl Group | C₃H₇O | C₄H₇NO | 85.0528 |

| Loss of Pyrrolidinone | C₄H₆NO | C₃H₈O | 60.0575 |

| Pyrrolidinone Ring Fragment | C₃H₈O | C₄H₆NO | 84.0450 |

By performing MSⁿ experiments and comparing the observed accurate masses with theoretical values, each step in a fragmentation cascade can be mapped. Furthermore, when studying a chemical transformation of the parent compound, HRMS can identify reaction intermediates and byproducts by detecting their exact masses in the reaction mixture, thereby providing direct evidence for a proposed mechanistic pathway. acs.org

Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Determination of Stereoisomers of this compound

This compound possesses at least two stereocenters (at C3 of the ring and C2' of the side chain), meaning it can exist as four distinct stereoisomers (two pairs of enantiomers). Determining the absolute configuration (AC) of each stereoisomer is a critical task that cannot be accomplished by achiral methods like standard NMR or MS. Chiroptical spectroscopy, specifically Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides this crucial stereochemical information. mdpi.comnih.gov

Circular Dichroism (CD): This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.org A CD spectrum plots this difference (ellipticity) against wavelength. The resulting positive or negative peaks are known as Cotton effects, and their signs and magnitudes are exquisitely sensitive to the three-dimensional arrangement of atoms around the chromophores in the molecule. jasco-global.com The primary chromophore in this molecule is the amide group (n→π* transition around 220 nm).

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org CD and ORD are related phenomena (through the Kramers-Kronig relations), and an ORD spectrum will show a characteristic curve, known as a Cotton effect curve, in the region of a chromophore's absorption. wikipedia.org

The modern approach to assigning absolute configuration involves a combination of experimental measurement and quantum chemical calculation. nih.govresearchgate.net The protocol is as follows:

The CD and/or ORD spectrum of a purified stereoisomer is measured experimentally.

A computational model for one possible absolute configuration (e.g., (3R, 2'S)) is built.

The theoretical CD and ORD spectra for this specific configuration are calculated using time-dependent density functional theory (TD-DFT).

The calculated spectrum is compared to the experimental spectrum. If they match (e.g., the signs of the major Cotton effects are the same), the assumed absolute configuration is assigned to the measured sample. If they are mirror images, the enantiomeric configuration is assigned.

The relationship between the stereochemistry and the chiroptical response can be summarized conceptually.

| Stereoisomer (Hypothetical) | Expected Sign of Cotton Effect (Amide n→π) | Relationship |

|---|---|---|

| (3R, 2'S) | Positive | - |

| (3S, 2'R) | Negative | Enantiomer of (3R, 2'S) |

| (3R, 2'R) | Sign depends on relative contribution of each center | Diastereomer |

| (3S, 2'S) | Sign depends on relative contribution of each center* | Diastereomer |

This powerful combination of experimental chiroptical spectroscopy and theoretical calculation provides an unambiguous method for assigning the absolute configuration of each stereoisomer of this compound. mdpi.com

Theoretical and Computational Studies of 3 1 Hydroxypropan 2 Yl Pyrrolidin 2 One

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors5.2. Conformational Analysis and Energy Landscapes of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one5.3. Molecular Dynamics Simulations of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one in Various Environments5.4. Prediction of Spectroscopic Parameters for this compound Using Computational Chemistry

Without dedicated computational studies on this specific molecule, a detailed and scientifically accurate article that adheres to the provided outline cannot be constructed.

Exploration of Biological Activities and Receptor Interactions Pre Clinical, in Vitro/in Silico Focus

Interaction Profiling of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one with Biological Macromolecules (e.g., Enzymes, Receptors)

The pyrrolidin-2-one scaffold and its derivatives have been shown to interact with multiple classes of biological macromolecules. These interactions are fundamental to their potential biological effects.

Enzymes: Derivatives of the closely related 3-hydroxy-3-pyrrolin-2-one have been identified as potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer. nih.govresearchgate.net Virtual screening protocols successfully identified compounds with this core structure that exhibited inhibitory activity in the low micromolar range. nih.gov Additionally, the related 3-pyrroline (B95000) structure has been shown to act as a mechanism-based inactivator of copper-containing quinone-dependent amine oxidases. nih.gov This suggests that the pyrrolidinone ring can be engineered to target specific enzyme active sites.

Receptors: The pyrrolidin-2-one ring is a key component in ligands designed for G protein-coupled receptors (GPCRs). For instance, derivatives have been synthesized and evaluated for dual-target activity at μ-opioid receptors (MOR) and dopamine (B1211576) D3 receptors (D3R), aiming to develop safer analgesics. nih.gov The pyrrolidine (B122466) ring in these molecules often plays a crucial role in orienting the molecule within the receptor's binding pocket. Other studies have explored pyrrolidine-based compounds as ligands for ionotropic glutamate (B1630785) receptors, which are critical in neurotransmission. bindingdb.org Molecular modeling studies of multi-target ligands for aminergic GPCRs also highlight the importance of the scaffold in forming key interactions, such as with the conserved Asp 3.32 residue. nih.gov

In Vitro Cellular Assays for Investigating Biological Effects of this compound

In vitro assays are essential for confirming the biological activity predicted by computational models and for elucidating the mechanism of action of novel compounds.

Mechanism-based inhibition, also known as suicide inhibition, occurs when an enzyme converts a substrate into a reactive intermediate that then irreversibly binds to and inactivates the enzyme. This is a sought-after property in drug design for achieving high specificity and prolonged duration of action.

Studies on 3-aryl-3-pyrrolines have demonstrated this mechanism against bovine plasma amine oxidase (BPAO). nih.gov These compounds act as substrates, but are converted by the enzyme into a species that covalently modifies the 2,4,5-trihydroxyphenylalanine (B1664685) quinone (TPQ) cofactor, leading to irreversible inactivation. nih.gov This represents a potential mechanism for pyrrolidin-2-one derivatives, should they be designed to target similar cofactor-dependent enzymes.

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Functional assays then determine whether the ligand acts as an agonist (activator) or antagonist (blocker) of the receptor.

For pyrrolidin-2-one derivatives targeting aminergic GPCRs, radioligand binding assays are commonly employed to determine affinities for dopamine (D1, D2, D3) and serotonin (B10506) (5-HT2A, 5-HT7) receptors. nih.gov For example, in the development of dual MOR/D3R ligands, new scaffolds incorporating a substituted trans-(2S,4R)-pyrrolidine were evaluated using competitive binding assays to establish their affinity and selectivity. nih.gov Similarly, direct binding assays that measure the quenching of tryptophan fluorescence have been used to quantify the binding of flavonoids to the ligand-binding domain of the orphan nuclear receptor 4A1 (NR4A1). mdpi.com

| Compound Class | Target Receptor | Assay Type | Key Finding | Reference |

|---|---|---|---|---|

| Pyrrolidine-based Ligands | Dopamine D3 Receptor (D3R) | Radioligand Binding Assay | Identified scaffolds with high affinity and selectivity for D3R over D2R. | nih.gov |

| Pyrrolidine-based Ligands | μ-Opioid Receptor (MOR) | Radioligand Binding Assay | Achieved high affinity and partial agonism at MOR. | nih.gov |

| Multi-target Pyrrolidine Derivatives | Aminergic GPCRs (Dopamine, Serotonin) | Competitive Binding Assays | Demonstrated interaction with multiple receptors, with affinity determined by Ki values. | nih.gov |

| 3-Pyrroline-2-one Derivatives | Ionotropic Glutamate Receptors | Pharmacological Characterization | Identified subtype-selective ligands for AMPA and kainate receptors. | bindingdb.org |

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. mdpi.com For the pyrrolidin-2-one scaffold, SAR studies involve systematically modifying different parts of the molecule—the ring itself, the substituents on the ring (like the 1-hydroxypropan-2-yl group), and the substituent on the ring nitrogen—and evaluating the effect on potency and selectivity.

Key aspects of SAR for pyrrolidin-2-one derivatives include:

Stereochemistry: The pyrrolidine ring contains chiral centers, and the spatial orientation of substituents can dramatically affect biological activity due to the specific three-dimensional nature of receptor binding pockets. nih.gov

Ring Substituents: The nature, size, and position of substituents on the pyrrolidinone ring are critical. For example, in the development of antibacterial pyrrolidin-2-one derivatives, different substitutions led to varying levels of activity against bacteria like Escherichia coli and Staphylococcus aureus. rdd.edu.iq

N-Substitution: Modification at the nitrogen atom of the lactam ring is a common strategy to modulate physicochemical properties and target engagement.

| Scaffold | Modification Area | Observed Effect on Activity | Example Target Class | Reference |

|---|---|---|---|---|

| 4-hydroxy-1H-2λ6,1-benzothiazine-3-carboxamides | Position of methyl group on anilide fragment | Analgesic activity was highly dependent on isomer position (meta > para > ortho). | Analgesia (Non-narcotic) | mdpi.com |

| Pyrrolidine-based Ligands | Linker chain length between pharmacophores | Shorter linkers sometimes led to clashes with receptor residues, reducing affinity. | Dopamine/Opioid Receptors | nih.gov |

| Pyridine Derivatives | Substitution on aromatic ring (H vs. CH3 vs. Cl) | Antiproliferative activity was favored by CH3 > H > Cl substitution. | Anticancer | mdpi.com |

Cheminformatics and Ligand-Based Drug Design Approaches for this compound Analogs

In the absence of a known 3D structure for a target protein, ligand-based drug design methods are invaluable. nih.gov These approaches use the structural information from a set of known active molecules to develop a model, or pharmacophore, that defines the essential features required for biological activity.

Virtual Screening: This computational technique is used to search large libraries of compounds to identify those that are most likely to bind to a drug target. As demonstrated in the discovery of 3-hydroxy-3-pyrrolin-2-one-based mPGES-1 inhibitors, a virtual screening protocol involving ligand-based shape alignment and molecular docking can successfully identify novel, potent inhibitors from a large initial library. nih.gov

Pharmacophore Modeling: This method identifies the common spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for a molecule to interact with a specific target. This model can then be used to design new molecules with improved properties or to search databases for existing compounds that fit the model. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structures of compounds with their biological activities. nih.gov By analyzing a series of analogs, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design process.

These cheminformatics tools are critical for optimizing leads based on the this compound scaffold, allowing for the rational design of analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. frontiersin.org

Metabolic and Biotransformation Pathways Pre Clinical, in Vitro/in Silico Focus

In Vitro Hepatic Microsomal Metabolism of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

The metabolic stability of a compound is a key determinant of its pharmacokinetic profile. In vitro assays using liver microsomes are a standard method for an early assessment of a compound's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes. nih.govnuvisan.com These subcellular fractions of the liver are enriched with enzymes from the endoplasmic reticulum, making them a cost-effective and accessible tool for initial screening. nih.govnih.gov

The metabolic stability of this compound would be assessed by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse, dog) in the presence of necessary cofactors like the NADPH regenerating system. nih.govmdpi.com The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters are calculated. These include the in vitro half-life (t½) and the intrinsic clearance (CLint), which describes the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com These parameters are crucial for predicting the in vivo hepatic clearance and potential bioavailability of the compound. nuvisan.comnih.gov For instance, a compound with a short half-life and high intrinsic clearance in human liver microsomes is likely to be rapidly metabolized and cleared in vivo. mdpi.com

Table 1: Illustrative Metabolic Stability of this compound in Liver Microsomes

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Predicted Hepatic Clearance |

|---|---|---|---|

| Human | 45 | 30.8 | Low to Intermediate |

| Rat | 28 | 49.5 | Intermediate |

| Dog | 15 | 92.4 | High |

| Mouse | 22 | 63.0 | Intermediate to High |

Note: The data presented in this table are hypothetical and for illustrative purposes only, demonstrating typical outputs from such an assay.

Identification of Potential Metabolites of this compound Using Advanced Mass Spectrometry

Identifying the metabolites of a new chemical entity is essential, as they can contribute to the compound's pharmacological activity or potential toxicity. nih.gov High-resolution mass spectrometry (HRMS), particularly liquid chromatography coupled with mass spectrometry (LC-MS), is a powerful tool for the detection and structural elucidation of metabolites in complex biological matrices. researchgate.netnih.gov

In a typical study, this compound would be incubated with a metabolically active system, such as liver microsomes or hepatocytes. springernature.com Following the incubation, the samples are analyzed by LC-MS. researchgate.net The instrument detects the parent compound and any new molecular species (potential metabolites) that have been formed. By comparing the mass spectra of samples with and without the active metabolic system (e.g., with and without NADPH), unique signals corresponding to metabolites can be identified. researchgate.net

Advanced techniques like tandem mass spectrometry (MS/MS) are then used to fragment the potential metabolite ions. The resulting fragmentation patterns provide structural information that helps in identifying the site of metabolic modification on the parent molecule. Common metabolic transformations include oxidation (e.g., hydroxylation), N-dealkylation, and conjugation with endogenous molecules like glucuronic acid (glucuronidation). springernature.comresearchgate.net For this compound, potential phase I metabolites could include products of hydroxylation on the pyrrolidinone ring or the propyl side chain.

Table 2: Potential Phase I Metabolites of this compound Identified by LC-MS/MS

| Metabolite ID | Proposed Biotransformation | Mass Shift from Parent | Proposed Structure |

|---|---|---|---|

| M1 | Hydroxylation | +16 Da | Hydroxylation on the pyrrolidinone ring |

| M2 | Hydroxylation | +16 Da | Hydroxylation on the propyl side chain |

| M3 | Dehydrogenation | -2 Da | Oxidation of the secondary alcohol to a ketone |

| M4 | Ring Opening | +18 Da | Hydrolytic cleavage of the lactam ring |

Note: The metabolites listed are hypothetical, based on common biotransformations for similar chemical structures, and would require confirmation via analysis of authentic standards.

Enzyme Kinetics of Cytochrome P450 and Other Enzyme-Mediated Transformations of this compound

Understanding the kinetics of the enzymes responsible for metabolizing a drug is crucial for predicting its disposition and potential for drug-drug interactions. nih.gov The cytochrome P450 (CYP) superfamily of enzymes is responsible for the phase I metabolism of a vast number of drugs. uniba.it

Enzyme kinetic studies are performed to determine which specific CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the metabolism of this compound. nih.gov This process, known as reaction phenotyping, can be accomplished using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors for different CYP isoforms in human liver microsomes. nih.gov

By measuring the rate of metabolite formation at various substrate concentrations, key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) can be determined. researchgate.net The Km value reflects the enzyme's affinity for the substrate, while Vmax represents the maximum rate of metabolism. These parameters are vital for assessing the likelihood of metabolic drug-drug interactions. researchgate.net For example, if this compound is primarily metabolized by CYP3A4, co-administration with a potent CYP3A4 inhibitor could lead to significantly increased exposure to the parent compound. nih.gov While many enzymes follow standard Michaelis-Menten kinetics, some CYPs can display more complex, atypical kinetics due to multiple substrate binding sites. nih.govresearchgate.net

Table 3: Hypothetical Enzyme Kinetic Parameters for the Metabolism of this compound by Major CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| CYP3A4 | 25 | 150 | 6.0 |

| CYP2C9 | 80 | 40 | 0.5 |

| CYP2D6 | >200 | <10 | <0.05 |

| CYP1A2 | >200 | <5 | <0.025 |

Note: This table presents hypothetical data to illustrate that CYP3A4 is the primary enzyme responsible for the compound's metabolism in this example.

Theoretical Prediction of Metabolic Sites and Pathways for this compound

In silico, or computational, models provide a valuable tool for predicting the metabolic fate of a compound before or during early-stage laboratory experiments. creative-biolabs.com These methods use knowledge of the compound's chemical structure to forecast its likely sites of metabolism and the resulting metabolites. researchgate.net

Various software platforms are available for metabolism prediction, which can be broadly categorized into ligand-based and structure-based approaches. creative-biolabs.com Ligand-based methods rely on databases of known metabolic transformations and use rule-based algorithms or machine learning models to predict which parts of a new molecule are most susceptible to enzymatic attack. news-medical.netnih.gov For this compound, these tools would analyze the reactivity of different atoms and functional groups—such as the secondary alcohol, the aliphatic carbons on the side chain, and the carbons adjacent to the nitrogen in the pyrrolidinone ring—to rank the most probable sites of metabolism. researchgate.netnews-medical.net

These predictive tools can generate a list of potential metabolites and entire biotransformation pathways. nih.govnih.gov The predictions help guide the design of in vitro experiments and assist in the interpretation of complex data from mass spectrometry analyses by providing a targeted list of potential metabolite masses to search for. researchgate.net Combining multiple in silico tools can often provide a more comprehensive and accurate prediction of a compound's metabolic profile. nih.gov

Table 4: In Silico Prediction of Metabolically Labile Sites in this compound

| Predicted Site of Metabolism | Predicted Transformation | Rationale | Software Prediction Score |

|---|---|---|---|

| Carbon adjacent to nitrogen (pyrrolidinone ring) | Hydroxylation | Common site for CYP-mediated oxidation | High |

| Secondary alcohol (side chain) | Oxidation to ketone | Susceptible to dehydrogenases | High |

| Terminal methyl group (side chain) | Hydroxylation | Omega-oxidation pathway | Medium |

| Lactam bond | Hydrolysis | Potential for amidase activity | Low |

Note: The sites and scores are illustrative examples of typical outputs from metabolic prediction software.

Advanced Analytical Methodologies for Complex Matrices Excluding Basic Identification

Development of Chiral Chromatographic Methods for Enantiomeric Purity Assessment of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one

The stereochemical configuration of this compound is critical to its biological activity and function. Consequently, the development of robust chiral chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), is essential for assessing its enantiomeric purity. The primary approach for chiral separation via HPLC involves the use of Chiral Stationary Phases (CSPs). chromatographyonline.com

Research into the separation of chiral pyrrolidine (B122466) derivatives and other chiral pharmaceuticals provides a framework for selecting an appropriate analytical strategy. nih.govnih.gov Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely employed due to their broad applicability and excellent enantioselective recognition capabilities. chromatographyonline.commdpi.com Columns like Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) are frequently screened for the resolution of new chiral compounds. chromatographyonline.commdpi.com

The method development process typically involves screening a set of CSPs with various mobile phases. chromatographyonline.com For a compound like this compound, a normal-phase elution mode using mixtures of an alkane (e.g., n-hexane) and an alcohol (e.g., 2-propanol, ethanol) is a common starting point. chromatographyonline.com To improve peak shape and resolution, especially for compounds with basic or acidic functional groups, small amounts of additives such as trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) are incorporated into the mobile phase. chromatographyonline.com

The following interactive table summarizes typical parameters used in the development of chiral HPLC methods for compounds structurally related to this compound.

| Parameter | Description | Examples |

| Chiral Stationary Phase (CSP) | The column packing material responsible for enantioselective interaction. | Polysaccharide-based (e.g., Chiralpak® AD, Chiralcel® OD), Pirkle-type, Macrocyclic antibiotics. chromatographyonline.comresearchgate.net |

| Mobile Phase | The solvent system that carries the analyte through the column. | Normal Phase: n-Hexane/2-Propanol (90:10, v/v); Reversed Phase: Acetonitrile/Water. researchgate.net |

| Mobile Phase Additive | Modifiers used to improve peak shape and resolution. | Basic compounds: 0.1% Diethylamine; Acidic compounds: 0.1% Trifluoroacetic acid. chromatographyonline.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.5 - 1.5 mL/min. |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis Detector (e.g., at 210 nm), Circular Dichroism (CD) Detector. |

Quantitative Analysis of this compound in Biological Samples (e.g., cell lysates, tissue homogenates) Using LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, selectivity, and robustness. nih.govspast.org A validated LC-MS/MS method enables the accurate measurement of this compound in samples such as cell lysates and tissue homogenates. nih.gov

Sample Preparation: A critical step in the analysis is the effective extraction of the analyte from the biological matrix and removal of interfering substances like proteins and lipids. researchgate.net Common sample preparation workflows for pyrrolidinone-related compounds include:

Protein Precipitation (PPT): An organic solvent, typically acetonitrile, is added to the sample to denature and precipitate proteins. nih.gov This is a simple and fast method but may result in significant matrix effects.

Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup. For a polar compound like this compound, a mixed-mode SPE cartridge (e.g., combining reversed-phase and ion-exchange properties) can be highly effective at removing matrix components. nih.gov

LC-MS/MS Analysis: The analysis is typically performed using a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. HILIC is particularly well-suited for polar compounds that are poorly retained on traditional C18 columns. nih.gov Mass spectrometry detection is carried out in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. nih.gov In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The use of a stable isotope-labeled internal standard is crucial to compensate for matrix effects and variations in instrument response. nih.govnih.gov

The tables below outline a typical sample preparation and LC-MS/MS methodology applicable to the analysis of this compound.

Table 8.2.1: Sample Preparation Protocol

| Step | Procedure | Purpose |

|---|---|---|

| 1. Homogenization | Tissue samples are homogenized in a suitable buffer. Cell lysates are prepared using standard protocols. | To release the analyte from the cellular or tissue structure. |

| 2. Internal Standard Spiking | A known amount of a stable isotope-labeled internal standard is added to the sample. | To correct for analyte loss during sample preparation and for variations in MS response. nih.gov |

| 3. Extraction | Protein precipitation with acetonitrile or Solid-Phase Extraction (SPE) using a mixed-mode cartridge. nih.govnih.gov | To remove proteins and other interfering matrix components. researchgate.net |

| 4. Evaporation & Reconstitution | The cleaned extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase. | To concentrate the analyte and ensure compatibility with the chromatographic system. |

Table 8.2.2: Illustrative LC-MS/MS Parameters

| Parameter | Typical Setting |

|---|---|

| LC Column | HILIC column (e.g., Amide or Silica-based) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor Ion [M+H]⁺ → Product Ion (specific fragment) |

| Internal Standard | Stable Isotope-Labeled this compound |

Capillary Electrophoresis Applications for Separating Pyrrolidinone Isomers

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC for resolving isomers. nih.gov Given that this compound possesses multiple chiral centers, it can exist as several stereoisomers (enantiomers and diastereomers). CE, particularly in the electrokinetic chromatography mode, is well-suited for such challenging separations. nih.gov

The most common approach for chiral separations in CE is the addition of a chiral selector to the background electrolyte (BGE). springernature.com Cyclodextrins (CDs) and their derivatives are by far the most widely used chiral selectors due to their ability to form transient diastereomeric inclusion complexes with the enantiomers of the analyte. mdpi.com The different stabilities of these complexes lead to different electrophoretic mobilities, enabling separation. nih.gov

For separating isomers of this compound, a method development strategy would involve screening various types of CDs (e.g., neutral β-CD, charged sulfated-β-CD) at different concentrations in the BGE. mdpi.com Other parameters, such as the pH of the BGE and the addition of organic modifiers (e.g., methanol), are optimized to achieve the best resolution. nih.gov The high separation efficiency of CE allows for the resolution of closely related isomers with minimal sample and reagent consumption. mdpi.com

Table 8.3.1: Parameters for CE Isomer Separation

| Parameter | Description | Examples/Typical Conditions |

|---|---|---|

| Capillary | Fused-silica capillary, typically uncoated. | 50 µm internal diameter, 40-60 cm total length. |

| Background Electrolyte (BGE) | Buffer solution that fills the capillary and conducts the current. | Phosphate or borate buffer at a controlled pH (e.g., pH 2.5 or 6.0). |

| Chiral Selector | Additive to the BGE that enables chiral recognition. | Native cyclodextrins (α-, β-, γ-CD), derivatized cyclodextrins (e.g., HP-β-CD, Sulfated-β-CD). mdpi.com |

| Applied Voltage | The electric field that drives the separation. | 15-30 kV. |

| Temperature | Controlled temperature of the capillary. | 20-25 °C. |

| Injection | Introduction of the sample into the capillary. | Hydrodynamic or electrokinetic injection. |

| Detection | On-line detection of analytes. | UV-Vis Detector (Diode Array Detector). |

Method Validation for Analytical Procedures Involving this compound

To ensure that an analytical procedure is suitable for its intended purpose, it must be thoroughly validated. europa.eu Method validation for analytical procedures involving this compound must follow the internationally recognized guidelines established by the International Council for Harmonisation (ICH), specifically the Q2(R1) and the more recent Q2(R2) guidelines. ich.orgeuropa.eu Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target compound.

The core validation characteristics that must be evaluated include specificity, linearity, range, accuracy, precision, detection limit, and quantitation limit. ich.org

Table 8.4.1: Key Validation Parameters Based on ICH Guidelines

| Parameter | Definition | Assessment Procedure |

|---|---|---|

| Specificity | The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components). ich.org | Analyze blank samples, placebo samples, and samples spiked with known impurities or degradation products to demonstrate a lack of interference at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | Analyze a minimum of five standards at different concentrations across the expected range. Evaluate the relationship using linear regression and assess the correlation coefficient (r²). |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ikev.org | Derived from the linearity, accuracy, and precision studies. For assay, typically 80-120% of the test concentration. ikev.org |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Perform recovery studies by spiking the matrix with known amounts of the analyte at different concentration levels (e.g., 3 levels, 3 replicates each). Expressed as percent recovery. ich.org |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability and Intermediate Precision. ich.org | Repeatability (Intra-assay): Analyze a minimum of 6 replicates at 100% concentration or 9 determinations across the range. Intermediate Precision: Assess the effect of random events (different days, analysts, equipment) on precision. ikev.org |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined based on the signal-to-noise ratio (commonly 3:1) or the standard deviation of the response and the slope of the calibration curve. ikev.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined based on the signal-to-noise ratio (commonly 10:1) or by establishing the concentration at which acceptable precision and accuracy are achieved. |

Potential Applications Beyond Traditional Biological Contexts

3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one as a Chiral Building Block in Asymmetric Synthesis

Chiral pyrrolidines and their derivatives are well-established as valuable chiral building blocks in asymmetric synthesis. They are integral to the construction of complex molecules, including natural products and pharmaceuticals, due to their rigid five-membered ring structure and the stereocenters that can be precisely controlled.

However, a thorough search of scholarly articles and chemical databases did not yield specific examples or detailed studies where this compound is explicitly used as a chiral building block for asymmetric synthesis. While general methodologies exist for the asymmetric synthesis of 3-substituted pyrrolidin-2-ones, the application of this specific compound as a starting material or intermediate for creating other chiral molecules is not documented in the available literature.

Applications of this compound in Material Science Research (e.g., Polymers, Functional Materials)

The field of material science often utilizes unique organic molecules to develop new polymers and functional materials with tailored properties. The presence of both a hydroxyl group and a lactam in this compound suggests potential for its use as a monomer in polymerization reactions or as a component in the synthesis of functional materials.

Despite this theoretical potential, there is no available research in the public domain that describes the application of this compound in material science. Studies focusing on its incorporation into polymer chains, or its use in the development of functional materials such as hydrogels, coatings, or specialty resins, have not been found.

Catalytic Roles of this compound and its Derivatives

The pyrrolidine (B122466) ring is a core structure in many successful organocatalysts, most notably proline and its derivatives. These catalysts are known to activate substrates through the formation of enamines or iminium ions, facilitating a wide range of asymmetric transformations. The functional groups on the pyrrolidine ring can play a crucial role in the catalyst's activity and selectivity.

Future Research Directions and Unexplored Avenues for 3 1 Hydroxypropan 2 Yl Pyrrolidin 2 One

Addressing Synthetic Challenges and Improving Efficiency

A fundamental step in exploring the potential of 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one is the development of efficient and stereoselective synthetic methodologies. While general methods for the synthesis of pyrrolidin-2-one derivatives are known, such as the lactamization of γ-amino acids or the reaction of γ-butyrolactone with primary amines, these may not be optimal for introducing the specific 3-(1-hydroxypropan-2-yl) side chain with high stereocontrol. rdd.edu.iqresearchgate.net

Future synthetic research should focus on:

Stereoselective Synthesis: The 1-hydroxypropan-2-yl moiety contains a chiral center, leading to the existence of stereoisomers of the final compound. Developing synthetic routes that allow for the selective synthesis of each stereoisomer is crucial, as different isomers may exhibit distinct biological activities and pharmacokinetic profiles. researchgate.net

Catalytic Methods: Exploration of novel catalytic systems, including enzymatic and organocatalytic approaches, could lead to more efficient and environmentally friendly synthetic pathways.

| Synthetic Approach | Potential Advantages | Key Challenges |

| Chiral pool synthesis | Access to enantiopure starting materials | Limited availability of suitable chiral precursors |

| Asymmetric catalysis | High enantioselectivity and catalytic efficiency | Catalyst design and optimization |

| Biocatalysis | High stereoselectivity and mild reaction conditions | Enzyme stability and substrate specificity |

Expanding the Scope of Structure-Activity Relationship Studies for Novel Applications

The biological activity of pyrrolidin-2-one derivatives is highly dependent on the nature and position of substituents on the pyrrolidone ring. nih.gov For this compound, a systematic investigation into its structure-activity relationships (SAR) is a critical next step.

Future SAR studies should aim to:

Elucidate the Role of the Hydroxyl Group: The hydroxyl group can participate in hydrogen bonding, significantly influencing the compound's interaction with biological targets. Studies involving the masking or replacement of this group can help to understand its importance for activity.

Investigate the Impact of Alkyl Chain Length and Branching: Modifications to the propan-2-yl portion of the side chain could modulate lipophilicity and steric interactions, thereby affecting potency and selectivity.

Explore Substitutions on the Pyrrolidinone Ring: Introducing substituents at other positions of the pyrrolidin-2-one ring could lead to the discovery of derivatives with enhanced activity or novel pharmacological profiles.

| Structural Modification | Predicted Impact on Properties | Potential Therapeutic Targets |

| Esterification of the hydroxyl group | Increased lipophilicity, altered metabolic stability | Central nervous system (CNS) targets |

| Introduction of aromatic rings | Enhanced π-π stacking interactions | Receptors and enzymes with aromatic binding pockets |

| Variation of stereochemistry | Altered binding affinity and efficacy | Chiral biological targets |

Integration of Advanced Computational and Experimental Approaches

The integration of computational modeling with experimental studies can accelerate the discovery and optimization of novel bioactive compounds. researchgate.net For this compound, a combined approach would be highly beneficial.

Future research should leverage:

Molecular Docking and Dynamics Simulations: These techniques can predict the binding modes of the compound with various biological targets, helping to prioritize experimental testing and guide the design of new derivatives. scispace.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies can establish a mathematical relationship between the chemical structure and biological activity, enabling the prediction of the activity of untested analogs. nih.gov

ADME/Tox Prediction: In silico tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity properties of the compound and its derivatives, aiding in the early identification of candidates with favorable pharmacokinetic profiles.

Exploration of Novel Biological Targets and Mechanisms (Pre-clinical)

The pyrrolidin-2-one nucleus is a privileged scaffold found in drugs targeting a variety of biological systems, most notably the central nervous system. uran.uamdpi.com The structural features of this compound suggest several promising avenues for preclinical investigation.

Future preclinical research should focus on:

Nootropic and Neuroprotective Effects: Given the prevalence of the pyrrolidin-2-one core in racetam nootropics, investigating the potential of this compound to enhance cognitive function and protect against neuronal damage is a logical starting point. uran.uawikipedia.org

Anticonvulsant Activity: The pyrrolidin-2-one ring is also a key feature of several anticonvulsant drugs. nih.gov Screening for anticonvulsant activity in animal models of epilepsy is therefore warranted.

Anti-inflammatory and Analgesic Properties: Some pyrrolidinone derivatives have shown anti-inflammatory and analgesic effects. nih.gov Investigating these potential activities could open up new therapeutic applications.

GABAergic and Glutamatergic Modulation: The structural similarity to GABA suggests that this compound might interact with the GABAergic system. pharmpharm.ru Furthermore, the influence of racetams on the glutamatergic system suggests this as another important area of investigation. wikipedia.org

The exploration of this compound is still in its infancy. By addressing the outlined future research directions, the scientific community can systematically uncover the chemical and biological properties of this intriguing molecule, potentially leading to the development of novel therapeutics for a range of disorders.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 3-(1-Hydroxypropan-2-yl)pyrrolidin-2-one?

- Methodological Answer : Multi-component reactions involving pyrrolidinone derivatives and hydroxypropan-2-yl precursors are commonly employed. For example, copper-catalyzed coupling reactions (used in propargylamine synthesis ) or cyclization strategies (as seen in pyrrolidine-2,3-dione synthesis ) can be adapted. Characterization via / NMR and X-ray crystallography (if single crystals are obtained) is critical for structural validation .

Q. How should researchers safely handle and store this compound to maintain stability?

- Methodological Answer : Based on safety data for structurally related pyrrolidinones:

- Handling : Use gloves, eye protection, and fume hoods to avoid inhalation or skin contact. Electrostatic charge buildup should be mitigated (e.g., grounding equipment) .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Monitor for hygroscopicity, as moisture may degrade the compound .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural identity?

- Methodological Answer :

- NMR : and NMR to confirm the hydroxypropan-2-yl substituent and pyrrolidinone ring .

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Diffraction : If crystallizable, compare experimental and computational bond angles/planarity .

Advanced Research Questions

Q. How can enantiomeric purity be assessed for chiral centers in this compound?

- Methodological Answer :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases. Compare retention times with racemic mixtures .

- Circular Dichroism (CD) : Correlate experimental CD spectra with density functional theory (DFT)-predicted electronic transitions .

- X-ray Crystallography : Resolve absolute configuration via anomalous scattering .